molecular formula C25H23N4NaO6S2 B13757697 Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate CAS No. 71278-42-7

Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B13757697
CAS No.: 71278-42-7
M. Wt: 562.6 g/mol
InChI Key: IJESOQOVMZHUCE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate is an azo dye characterized by a naphthalene backbone substituted with sulfonate, amino, hydroxy, and azo groups. The azo linkage connects the naphthalene core to a phenyl ring modified with an ethylphenylamino sulphonyl group and a methyl substituent. Its molecular formula is C24H22N4O6S2·Na, and it is registered under CAS numbers 83027-46-7 and 97358-57-1 (for a structural isomer) . The compound is synthesized via diazo coupling reactions, where a diazotized aniline derivative reacts with a naphthalene sulfonic acid precursor under acidic conditions .

Applications This compound is primarily used in the textile industry as a dye due to its vibrant color and stability. Its sulfonate groups enhance water solubility, while the ethylphenylamino and methyl substituents influence hydrophobic interactions with fabrics, improving wash-fastness .

Properties

CAS No.

71278-42-7

Molecular Formula

C25H23N4NaO6S2

Molecular Weight

562.6 g/mol

IUPAC Name

sodium;6-amino-5-[[3-[ethyl(phenyl)sulfamoyl]-4-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C25H24N4O6S2.Na/c1-3-29(19-7-5-4-6-8-19)36(31,32)23-14-18(11-9-16(23)2)27-28-25-21(26)12-10-17-13-20(37(33,34)35)15-22(30)24(17)25;/h4-15,30H,3,26H2,1-2H3,(H,33,34,35);/q;+1/p-1

InChI Key

IJESOQOVMZHUCE-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C.[Na+]

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The principal synthetic route to this compound involves two key steps:

  • Step 1: Diazotization
    An aromatic amine precursor, typically 4-methylphenylamine or a related sulfonated aniline derivative, undergoes diazotization. This is achieved by treating the amine with sodium nitrite under acidic conditions (usually hydrochloric acid) at low temperatures (0–5°C) to form a diazonium salt.

  • Step 2: Coupling Reaction
    The freshly prepared diazonium salt is then coupled with 6-amino-4-hydroxynaphthalene-2-sulphonic acid in an acidic medium. This electrophilic aromatic substitution reaction forms the azo bond (-N=N-) linking the two aromatic systems.

Reaction Conditions:

  • pH control around 6–8 to optimize coupling efficiency and minimize side reactions
  • Temperature maintained between 0 and 5°C to stabilize diazonium intermediates
  • Stoichiometric ratios carefully balanced to reduce unreacted starting materials and by-products
  • Use of aqueous solvents to maintain solubility of sulphonated intermediates

Industrial Scale Production

In industrial settings, the preparation is scaled using continuous flow reactors that enable:

  • Precise control of reaction parameters (temperature, pH, reagent concentration)
  • Improved mixing and heat dissipation to maintain consistent product quality
  • Efficient handling of large volumes of reagents and solvents
  • Enhanced safety due to controlled generation and consumption of diazonium salts

The industrial process mirrors the laboratory diazotization and coupling steps but optimizes throughput and yield through automation and inline monitoring techniques such as HPLC or TLC.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Description Common Reagents Outcome in Preparation Context
Diazotization Conversion of aromatic amine to diazonium salt Sodium nitrite, HCl, low temperature Generates reactive intermediate for azo coupling
Azo Coupling Electrophilic substitution of diazonium salt on naphthalene derivative 6-amino-4-hydroxynaphthalene-2-sulphonic acid Formation of azo linkage, key step in dye synthesis
Reduction (side reaction) Possible cleavage of azo bond under reducing conditions Sodium dithionite, zinc dust Avoided during synthesis to prevent degradation
Substitution Modification of sulphonate or amino groups Acidic or basic nucleophiles Typically controlled or minimized during synthesis

This table summarizes the critical reactions involved or relevant to the compound's preparation.

Optimization and Quality Control in Preparation

  • pH and Temperature: Maintaining acidic to near-neutral pH and low temperature during diazotization and coupling maximizes yield and purity.
  • Stoichiometry: Precise molar ratios prevent excess diazonium salt or coupling partner, reducing side products.
  • Solvent Choice: Aqueous media are preferred due to the compound's sulphonate groups, which confer high water solubility. Organic solvents are generally avoided to prevent aggregation or precipitation.
  • Purity Assessment: Techniques such as UV-Visible spectroscopy (absorption maxima around 500–600 nm for azo chromophores), Nuclear Magnetic Resonance spectroscopy (1H and 13C NMR), and High-Resolution Mass Spectrometry are employed to confirm structural integrity and purity.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Diazotization Temperature 0–5 °C Low temperature stabilizes diazonium salt
Coupling pH 6–8 Optimal for azo coupling efficiency
Reaction Time 30 minutes to 2 hours Depends on scale and conditions
Solvent Water (aqueous acidic medium) Ensures solubility of intermediates
Molar Ratio (Diazonium : Coupling Partner) ~1:1 Balanced to minimize unreacted materials
Purity Verification UV-Vis, NMR, Mass Spectrometry Confirms azo bond formation and substitution pattern

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of the original compound, such as substituted naphthalenes and amines .

Scientific Research Applications

This compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form different products depending on the oxidizing agent.
  • Reduction : Reduction reactions can break the azo bond, leading to the formation of amines.
  • Substitution : The sulphonate group can be substituted with other functional groups under specific conditions.

Chemistry

Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate serves as a dye intermediate in the synthesis of other complex organic compounds. Its azo group allows for versatile chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound is employed in:

  • Staining Techniques : Used for microscopy to visualize cellular structures.
  • Biological Assays : Acts as a marker in various assays to detect biological activity or presence of specific biomolecules.

Medicine

The compound is being investigated for its potential applications in:

  • Drug Delivery Systems : Its solubility and ability to interact with biological membranes make it a candidate for targeted drug delivery.
  • Therapeutic Agent : Preliminary studies suggest potential therapeutic effects, warranting further investigation into its pharmacological properties.

Industry

In industrial applications, the compound is widely utilized in:

  • Textile Industry : Employed for dyeing fabrics due to its vibrant color and stability.
  • Pigment Production : Used in the manufacture of pigments for paints and coatings.

Case Study 1: Biological Staining

A study demonstrated the efficacy of this compound as a fluorescent dye for staining live cells. The compound showed high specificity for certain cellular components, enabling researchers to visualize cellular processes in real-time.

Case Study 2: Drug Delivery Research

Research conducted on drug delivery systems highlighted the use of this compound as a carrier for anti-cancer drugs. The study revealed that the compound could enhance the solubility and bioavailability of hydrophobic drugs, improving therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism by which Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate exerts its effects involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with cellular components. The sulphonate group enhances the solubility of the compound, facilitating its distribution in aqueous environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of azo dyes with variations in substituents on the phenyl ring and naphthalene core. These modifications significantly alter solubility, colorfastness, and environmental impact. Below is a detailed comparison:

Sodium 6-amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate (CAS 6245-60-9)

  • Key Substituents : Phenylsulphonyl group at the ortho position of the phenyl ring.
  • Molecular Formula : C22H16N3NaO6S2 .
  • Properties: Soluble in water (red) and ethanol (purplish red). Light fastness: 6 (ISO), Soaping fastness: 2-3 (ISO). Sulfuric acid reaction yields dark purple, transitioning to orange upon dilution.
  • Applications : Used as Acid Red 42 in textiles, with moderate resistance to bleaching and perspiration .

Sodium 6-amino-5-[(3,4-dichlorophenyl)azo]-4-hydroxynaphthalene-2-sulphonate (CAS 34179-43-6)

  • Key Substituents : 3,4-Dichlorophenyl group.
  • Molecular Formula : C16H10Cl2N3NaO5S2 .
  • Properties :
    • High molecular weight (583.01 g/mol) due to chlorine atoms.
    • Priced at $499.55/5 mg , indicating specialized use.
  • Applications : Marketed as Acid Red 366; chlorine substituents enhance stability but raise environmental concerns .

Sodium 6-amino-5-[[4-chloro-3-[[(2,4-dimethylphenyl)amino]sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate (CAS 71873-39-7)

  • Key Substituents : Chloro and 2,4-dimethylphenyl groups.
  • Molecular Formula : C24H20ClN4NaO6S2 .
  • Properties :
    • Increased hydrophobicity due to methyl groups.
    • LogP: 6.25 , suggesting strong binding to organic substrates.
  • Applications : Likely used in high-performance dyes requiring durable fabric adhesion .

Disodium 5-[(5-acetamido-2-sulphonatophenyl)azo]-6-[(2,6-dimethylphenyl)amino]-4-hydroxynaphthalene-2-sulphonate (CAS 79135-95-8)

  • Key Substituents : Acetamido and 2,6-dimethylphenyl groups.
  • Molecular Formula : C26H23N4Na2O8S2 .
  • Properties :
    • Dual sulfonate groups enhance water solubility.
    • Acetamido group may reduce photodegradation.
  • Applications: Potential use in biomedical staining due to improved solubility .

Key Findings and Implications

  • Substituent Impact : Chlorine and methyl groups enhance stability and binding but may increase environmental persistence. Sulfonate groups improve water solubility.
  • Performance: Ethylphenylamino and methyl substituents in the target compound likely offer balanced solubility and fabric adhesion, though direct fastness data is lacking.
  • Synthesis : All compounds rely on diazo coupling, but precursor variations dictate functional properties .

Biological Activity

Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate, commonly referred to as "Sodium Azo Dye," is a synthetic organic compound with significant biological activity. This compound, characterized by its complex molecular structure (C25H23N4NaO6S2), is primarily used in various industrial applications, including dyeing and as a biological marker. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Molecular Formula: C25H23N4NaO6S2
  • Molecular Weight: 562.59 g/mol
  • CAS Number: 71278-42-7

The biological activity of Sodium Azo Dye is attributed to its unique chemical structure, which includes an azo group that can undergo reduction to form amines. These amines can interact with cellular components, influencing various biological pathways. The sulfonate group enhances the compound's solubility in water, allowing for better distribution in biological systems .

Biological Activities

Research has indicated that Sodium Azo Dye exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it effective against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting growth .
  • Antioxidant Properties : The compound has been found to exhibit antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with chronic diseases .
  • Cytotoxicity : Some studies suggest that Sodium Azo Dye may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. The cytotoxicity appears to be dose-dependent and varies across different cell types .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Technical University of Denmark evaluated the antimicrobial efficacy of various azo dyes, including Sodium Azo Dye. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa12

Study 2: Antioxidant Activity

In another study published in the Journal of Food Science, the antioxidant capacity of Sodium Azo Dye was assessed using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH concentration, indicating strong antioxidant activity.

Concentration (µg/mL)% Inhibition
5030
10055
20075

Study 3: Cytotoxic Effects

A recent investigation into the cytotoxic effects of Sodium Azo Dye on human cancer cell lines revealed that at concentrations above 100 µg/mL, the dye induced apoptosis in HeLa cells (cervical cancer). The mechanism was linked to the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate, and how can coupling efficiency be optimized?

  • Methodology : The compound is synthesized via diazo-coupling reactions. Diazotization of the aromatic amine precursor (e.g., 4-amino-5-methoxy-2-methylbenzenesulfonic acid) is followed by coupling with a naphthalene sulfonic acid derivative. Optimization involves controlling pH (6–8), temperature (0–5°C), and stoichiometric ratios to minimize byproducts like unreacted intermediates . HPLC or TLC can monitor reaction progress.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • Spectroscopy : UV-Vis (λmax ~500–600 nm for azo chromophores) and NMR (1H/13C for verifying substituent positions and sulfonate groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 583.012 g/mol) .
  • Elemental Analysis : Validate C, H, N, S, and Na content against theoretical values.

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodology : Due to its sulfonate groups, the compound exhibits high solubility in polar solvents (e.g., water, DMSO). For spectroscopic studies, aqueous buffers (pH 7–9) are preferred to maintain stability. Avoid organic solvents like chloroform, which induce aggregation .

Advanced Research Questions

Q. How does the electronic structure of the azo group influence the compound’s photostability, and what strategies mitigate degradation?

  • Methodology : The azo linkage (–N=N–) is prone to photolytic cleavage under UV/visible light. Investigate stability using:

  • Accelerated Light Exposure Tests : Monitor degradation via UV-Vis spectral shifts or HPLC.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., TiO2 nanoparticles) to reduce degradation . Computational modeling (DFT) can predict electron density distribution to identify vulnerable sites .

Q. What analytical techniques resolve contradictions in reported solubility data under varying pH conditions?

  • Methodology : Conflicting solubility data often arise from protonation/deprotonation of sulfonate and hydroxyl groups. Perform:

  • Potentiometric Titration : Determine pKa values of functional groups.
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior at pH 2–12.
  • Reference Standards : Cross-validate with structurally analogous azo dyes (e.g., C.I. Direct Red 81) .

Q. How does the compound interact with biological macromolecules (e.g., proteins), and what implications does this have for toxicity studies?

  • Methodology :

  • Fluorescence Quenching Assays : Measure binding affinity to serum albumin (e.g., BSA) using Stern-Volmer plots.
  • Molecular Docking : Simulate interactions with active sites of enzymes (e.g., cytochrome P450).
  • In Vitro Toxicity : Use cell viability assays (MTT) to assess cytotoxicity in hepatic (HepG2) or renal (HEK293) cell lines .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability in aqueous vs. organic matrices?

  • Resolution : Organic solvents may induce conformational changes or hydrogen-bond disruption, altering stability. Compare degradation kinetics in water (pH 7.4) vs. DMSO using Arrhenius plots. Cross-reference with studies on sulfonated azo dyes (e.g., FD&C Red No. 40) to identify solvent-specific degradation pathways .

Methodological Recommendations

  • Synthesis : Prioritize diazo coupling under inert atmospheres to prevent oxidation.
  • Characterization : Combine spectroscopic and chromatographic methods for comprehensive purity assessment.
  • Stability Testing : Include control experiments with structurally similar compounds to isolate degradation mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.